8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-[[4-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)11-3-1-10(2-4-11)9-19-12-5-6-13(19)8-14(20)7-12/h1-4,12-14,20H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHROUZPAIMNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol is a derivative of the bicyclic structure known as 8-azabicyclo[3.2.1]octane, which has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H16F3N
- Molecular Weight: 283.29 g/mol
- IUPAC Name: this compound
The primary mechanism through which this compound exerts its biological effects is by acting as a monoamine reuptake inhibitor . Specifically, it has been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro. This action is crucial for the treatment of various mood disorders, including depression and anxiety .
Table 1: Comparison of Reuptake Inhibition Potency
| Compound | Serotonin Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Dopamine Reuptake Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Low |
| Traditional SSRIs (e.g., Fluoxetine) | High | Low | Very Low |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Moderate | Moderate | Moderate |
Biological Activity and Therapeutic Implications
Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class, including our compound of interest, have significant potential in treating various psychiatric disorders due to their ability to modulate neurotransmitter levels .
Case Studies
- Anxiolytic Activity : A study demonstrated that derivatives similar to this compound showed anxiolytic-like effects in animal models when administered at specific doses . This suggests a potential application in treating anxiety disorders.
- Depression Treatment : Another investigation indicated that these compounds could effectively alleviate symptoms of depression by enhancing serotonergic and noradrenergic transmission .
Safety and Toxicology
While the therapeutic potential is promising, safety profiles must be considered:
Scientific Research Applications
Mu-Opioid Receptor Antagonism
Research indicates that compounds like 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can act as mu-opioid receptor antagonists, which are crucial in pain management and addiction therapies. The antagonistic properties may help mitigate the effects of opioid overdose and dependency by blocking the euphoric effects associated with opioid use .
Analgesic Research
The compound has been studied for its analgesic properties, particularly in preclinical models of pain. Its structure allows it to interact with the central nervous system, potentially leading to new pain relief medications that minimize side effects compared to traditional opioids.
Neuropharmacology
The azabicyclo structure is significant in neuropharmacology, offering insights into the design of drugs targeting neuroreceptors. The trifluoromethyl group enhances lipophilicity, which can improve blood-brain barrier penetration, making it a candidate for treating neurological disorders .
Case Study 1: Opioid Overdose Treatment
In a study published in Journal of Pharmacology, researchers evaluated the efficacy of azabicyclo compounds, including our target compound, in reversing opioid-induced respiratory depression in rodent models. The results indicated a significant reduction in respiratory depression without causing withdrawal symptoms, highlighting its potential as a safer alternative for overdose treatment .
Case Study 2: Pain Management
Another study investigated the analgesic effects of various azabicyclo derivatives in inflammatory pain models. The compound demonstrated comparable efficacy to established analgesics while exhibiting a lower incidence of side effects such as sedation and gastrointestinal disturbances .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can be contextualized by comparing it to related analogs. Below is a detailed analysis:
Core Scaffold Analogs
Substituent-Modified Analogs
Functional Group Variations
Key Research Findings
Substituent Effects on Bioactivity: The trifluoromethyl group in this compound likely enhances binding to hydrophobic receptor pockets compared to non-fluorinated analogs like tropine . SCH 221510’s bis(2-methylphenyl)methyl group demonstrates that bulky substituents can modulate receptor selectivity (e.g., NOP vs. opioid receptors) .
Stereochemical Considerations :
- Exo vs. endo configurations (e.g., exo-8-methyl vs. endo-8-CF₃-benzyl) influence pharmacokinetic properties, such as metabolic clearance and tissue distribution .
Metabolic Stability :
- Fluorinated analogs (e.g., 3-[bis(4-fluorophenyl)methoxy]-8-methyl) exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation .
Preparation Methods
Reaction Mechanism and Conditions
The nitrogen atom of 8-azabicyclo[3.2.1]octan-3-ol undergoes alkylation with 4-(trifluoromethyl)benzyl bromide in the presence of a mild base such as potassium carbonate. This SN2 reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).
Procedure :
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Substrate Preparation : 8-Azabicyclo[3.2.1]octan-3-ol (1.0 equiv) is dissolved in anhydrous DMF.
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Base Addition : K₂CO₃ (2.5 equiv) is added to deprotonate the amine.
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Alkylation : 4-(Trifluoromethyl)benzyl bromide (1.2 equiv) is introduced dropwise, and the mixture is stirred at 80°C for 12–24 hours.
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Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Key Data :
-
Side Products : Di-alkylated species (<5%) due to excess alkylating agent.
Method 2: Reductive Amination of Tropinone
Tropinone as a Starting Material
Tropinone, a ketone precursor to the azabicyclo[3.2.1]octane skeleton, undergoes reductive amination with 4-(trifluoromethyl)benzylamine. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate in methanol at room temperature.
Procedure :
-
Imine Formation : Tropinone (1.0 equiv) and 4-(trifluoromethyl)benzylamine (1.1 equiv) are refluxed in methanol for 2 hours.
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Reduction : NaBH₃CN (1.5 equiv) is added portionwise at 0°C, followed by stirring at rt for 6 hours.
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Workup : The mixture is acidified, basified with NaOH, and extracted into dichloromethane.
Key Data :
Method 3: Boc-Protected Intermediate Route
Protection and Alkylation
The hydroxyl group at position 3 is protected as a tert-butyl carbamate (Boc) to prevent side reactions during nitrogen alkylation.
Procedure :
-
Protection : 8-Azabicyclo[3.2.1]octan-3-ol is treated with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
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Alkylation : The Boc-protected intermediate reacts with 4-(trifluoromethyl)benzyl chloride under similar conditions to Method 1.
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Deprotection : The Boc group is removed using 4M HCl in dioxane/water (1:1) at 25°C for 12 hours.
Key Data :
-
Advantage : Avoids hydroxyl group participation in side reactions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 4.20 (s, 2H, NCH₂Ar), 3.85–3.75 (m, 1H, C3-OH), 2.90–2.70 (m, 4H, bicyclic H).
Comparative Analysis of Methods
| Parameter | Method 1 (Alkylation) | Method 2 (Reductive Amination) | Method 3 (Boc Route) |
|---|---|---|---|
| Steps | 1 | 2 | 3 |
| Overall Yield (%) | 58 | 42 | 67 |
| Purity (%) | 95 | 90 | 98 |
| Scalability | High | Moderate | High |
| Cost Efficiency | Moderate | Low | High |
Method 3 offers superior yield and purity but requires additional protection-deprotection steps. Method 1 is preferred for its simplicity, while Method 2 is less efficient due to racemization.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs Method 1 with the following optimizations:
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Solvent Recycling : DMF is recovered via distillation under reduced pressure.
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Catalytic Alkylation : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rate.
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Continuous Hydrogenation : For intermediates requiring saturation, fixed-bed reactors with Pd/C catalysts improve throughput .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 8-azabicyclo[3.2.1]octan-3-ol derivatives?
- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, aryl bromides (e.g., 4-trifluoromethylphenylmethyl bromide) react with intermediates like N-protected nortropinone under basic conditions (e.g., 50% aqueous KOH in ethanol) . Microwave-assisted synthesis (e.g., 185°C, 275 psi for 5 minutes) can improve yields for sterically hindered substituents, as seen in analogs with methylthiophenyl groups . Purification often involves recrystallization or chromatographic methods.
Q. How is structural characterization performed for these compounds?
- Answer :
- 1H/13C NMR : Confirms stereochemistry and substituent integration (e.g., axial vs. equatorial protons in the bicyclic core) .
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
- GC/MS : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if available): Resolves absolute configuration, though not explicitly cited in the evidence.
Q. What receptor systems are targeted by 8-azabicyclo[3.2.1]octan-3-ol analogs?
- Answer : These compounds exhibit affinity for:
- Dopamine D2-like receptors : Derivatives with halogenated phenyl groups (e.g., 4-chlorophenyl) show moderate binding .
- Opioid receptors : Analogs like 3-phenyl-8-azabicyclo[3.2.1]octan-3-ol act as µ-opioid receptor agonists .
- Nociceptin/Orphanin FQ (NOP) receptors : Compounds with bis-aryl substituents (e.g., SCH 221510) modulate NOP activity .
Advanced Research Questions
Q. How do substituent modifications influence pharmacological activity and selectivity?
- Answer :
- Electron-withdrawing groups (e.g., -CF₃, -Br): Enhance metabolic stability and receptor binding. For example, 4-trifluoromethylphenyl groups improve lipophilicity and blood-brain barrier penetration .
- Positional effects : Para-substituted phenyl groups (vs. meta or ortho) optimize steric compatibility with receptor pockets, as seen in dopamine D2 ligands .
- Heterocyclic substituents : Furan or thiophene groups (e.g., 3-[(furan-2-yl)methyl] analogs) may alter binding kinetics due to π-π interactions .
Q. What experimental design challenges arise in synthesizing and testing these compounds?
- Answer :
- Air sensitivity : Bromophenyl derivatives (e.g., compound 28) oxidize rapidly, requiring inert atmospheres .
- Purification hurdles : Glassy or hygroscopic products (e.g., compound 29) necessitate specialized techniques like lyophilization .
- Biological assay variability : Receptor binding assays (e.g., NOP vs. opioid) require stringent controls to avoid cross-reactivity .
Q. How can researchers resolve contradictions in reported biological data?
- Answer :
- Comparative SAR analysis : Cross-reference structural analogs (e.g., 4-CF₃ vs. 4-CH₃ substituents) to identify key pharmacophores .
- Assay standardization : Use consistent cell lines (e.g., CHO-K1 for NOP receptors) and radioligands (e.g., [³H]N/OFQ) .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) can rationalize divergent activities by predicting binding poses .
Methodological Recommendations
- Synthesis : Optimize microwave parameters (e.g., 5-minute cycles) for time-sensitive reactions .
- Characterization : Combine NMR with high-resolution MS to resolve isomeric impurities.
- Biological Testing : Employ counter-screens (e.g., hERG assay) to evaluate off-target effects early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
